molecular formula C20H20O8 B1254478 Sculezonone A

Sculezonone A

Cat. No. B1254478
M. Wt: 388.4 g/mol
InChI Key: ONTLROIXJXOWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sculezonone A is a natural product found in Penicillium with data available.

Scientific Research Applications

Discovery and Structural Analysis

Sculezonone A, along with its counterpart Sculezonone B, are novel metabolites identified in a marine-derived fungus, Penicillium species. These compounds, possessing a phenalenone skeleton, were isolated from the cultured broth of the fungus, which was separated from the Okinawan marine bivalve Mytilus coruscus. Their structural properties were determined through spectroscopic data analysis (Komatsu et al., 2000).

Potential in Cancer Therapy

Sculezonone A has been researched for its inhibitory effects on eukaryotic DNA polymerases, indicating potential for cancer therapy. It was found to inhibit bovine DNA polymerases alpha and gamma and moderately affect DNA polymerase epsilon activity, while having minimal impact on HIV-reverse transcriptase and E. coli DNA polymerase I Klenow fragment. Notably, Sculezonone A displayed a specific inhibitory effect on pol beta, suggesting its potential as a candidate for new anti-cancer drugs (Perpelescu et al., 2002).

Hepatoprotective Effects

In a broader context, compounds with similar structural features to Sculezonone A have been studied for their hepatoprotective effects. For instance, San-Cao Granule, a traditional Chinese herbal formula, has been shown to improve liver function and balance pro- and anti-inflammatory cytokines. Although Sculezonone A is not explicitly mentioned, the study's focus on phenalenone derivatives provides context for its potential applications in treating liver injury (Yang et al., 2018).

Network Pharmacology Applications

The use of network pharmacology to discover active compounds for liver fibrosis treatment, as seen in the study of San-Cao Granule, also has relevance. By mapping out compound-target-disease networks, researchers can predict the mechanisms of action of complex herbal formulas like those containing Sculezonone A-related compounds. This approach has identified key targets and pathways, such as the TGF-β1/Smad signaling pathway, relevant to liver fibrosis therapy (Wei et al., 2016).

properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxobutan-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C20H20O8/c1-7-6-9(22)11-12-10(7)14(23)16(28-5)15(24)13(12)18(26)20(27,17(11)25)19(3,4)8(2)21/h6,22-24,27H,1-5H3

InChI Key

ONTLROIXJXOWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C1C(=C(C(=C3C(=O)C(C2=O)(C(C)(C)C(=O)C)O)O)OC)O)O

synonyms

sculezonone A
sculezonone-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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